molecular formula C9H4Cl3NO2S B3168544 1,3-Dichloroisoquinoline-7-sulfonyl chloride CAS No. 930396-15-9

1,3-Dichloroisoquinoline-7-sulfonyl chloride

Cat. No.: B3168544
CAS No.: 930396-15-9
M. Wt: 296.6 g/mol
InChI Key: ITORBCGERYBPLT-UHFFFAOYSA-N
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Description

Significance of Sulfonyl Chlorides in Organic Synthesis

The sulfonyl chloride functional group (-SO₂Cl) is a cornerstone of modern organic synthesis, prized for its reactivity and versatility.

Sulfonyl chlorides are highly reactive electrophiles. fiveable.me This reactivity stems from the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur atom. This polarization makes the sulfur atom highly susceptible to attack by nucleophiles, and the chloride ion is an excellent leaving group. fiveable.me This inherent electrophilicity allows sulfonyl chlorides to participate in a wide array of nucleophilic substitution reactions. fiveable.me

They serve as crucial intermediates for introducing the sulfonyl group into molecules, which can then be further functionalized. fiveable.memagtech.com.cn Their utility extends to various applications, including their use as protecting groups for amines and alcohols, and as precursors for generating other important functional groups like sulfenes, sulfonyl, and sulfenyl groups. fiveable.memagtech.com.cn The predictable and robust reactivity of sulfonyl chlorides makes them indispensable tools in the construction of complex molecular architectures. nbinno.comsarchemlabs.com

The reaction between a sulfonyl chloride and a primary or secondary amine is the most common method for the synthesis of sulfonamides. sigmaaldrich.comthieme-connect.comcbijournal.com This reaction is fundamental in medicinal chemistry, as the sulfonamide moiety is a key pharmacophore found in a vast number of therapeutic agents, including antibiotics, diuretics, and anti-diabetic drugs. fiveable.mecbijournal.commarketpublishers.com The straightforward and high-yielding nature of this transformation makes sulfonyl chlorides essential building blocks in drug discovery and development. sigmaaldrich.comnih.gov

Sulfonyl chlorides are also key precursors for the synthesis of sulfones. rsc.org This can be achieved through reactions such as the Friedel-Crafts reaction with arenes, where the sulfonyl chloride introduces a sulfonyl group that is then bonded to two carbon atoms. wikipedia.org Sulfones are stable functional groups that also feature in various pharmaceuticals and materials. rsc.org

Importance of the Isoquinoline (B145761) Scaffold in Heterocyclic Chemistry

The isoquinoline core is a privileged structure in the realm of heterocyclic chemistry, recognized for its prevalence in natural products and its broad utility in medicinal and materials science.

Isoquinoline is a nitrogen-containing heterocyclic aromatic compound that forms the core of many naturally occurring alkaloids, such as berberine (B55584) and noscapine. amerigoscientific.com These natural products exhibit a wide range of biological activities, which has spurred extensive research into the synthesis and functionalization of the isoquinoline scaffold. nih.govrsc.org

In medicinal chemistry, isoquinoline derivatives are invaluable scaffolds for the design of new therapeutic agents. nbinno.comnbinno.com Their rigid, planar structure allows for precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules. Consequently, isoquinoline-based compounds have been developed with a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. amerigoscientific.comnih.govacs.org Beyond pharmaceuticals, these derivatives have found applications in materials science as components of conductive polymers and optical materials. amerigoscientific.comnih.gov

The introduction of chlorine atoms onto the isoquinoline ring, creating motifs such as 1,3-dichloroisoquinoline (B189448), significantly modifies the electronic properties and reactivity of the scaffold. The two chlorine atoms act as electron-withdrawing groups, making the ring system more electron-deficient.

This electronic modification is crucial in synthetic design. The chlorine atoms can serve as reactive handles, allowing for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions. This enables chemists to introduce a variety of other functional groups at positions 1 and 3, thereby creating a library of diverse isoquinoline derivatives for screening in drug discovery or for developing new materials. The 1,3-dichloro substitution pattern provides a specific and predictable platform for building molecular complexity. chemsynthesis.comsigmaaldrich.com

Positioning of 1,3-Dichloroisoquinoline-7-sulfonyl chloride in Academic Research

This compound is a specialized reagent that combines the features of its constituent parts. Its primary role in academic and industrial research is that of a highly functionalized building block. The synthesis of this compound typically involves a two-step process: the initial chlorination of isoquinoline to form 1,3-dichloroisoquinoline, followed by sulfonation at the 7-position using an agent like chlorosulfonic acid. vulcanchem.com

The molecule's utility lies in its three distinct reactive sites: the sulfonyl chloride group and the two chlorine atoms on the isoquinoline ring.

The sulfonyl chloride at the 7-position is the most reactive site toward nucleophiles like amines, allowing for the facile synthesis of a wide range of 7-sulfonamide derivatives.

The chlorine atoms at the 1- and 3-positions are less reactive but can be displaced by potent nucleophiles or engaged in metal-catalyzed cross-coupling reactions, enabling the introduction of carbon, nitrogen, or oxygen-based substituents.

Structural Peculiarities and Anticipated Reactivity Implications

The structure of this compound is characterized by a planar isoquinoline ring system. The substituents—two chlorine atoms and a sulfonyl chloride group—are all electron-withdrawing. This collective electron withdrawal has several important implications for the molecule's reactivity.

The pyridine (B92270) ring of the isoquinoline nucleus is inherently electron-deficient. The presence of chlorine atoms at the 1 and 3 positions further depletes this ring of electron density. This makes the carbon atoms at these positions, particularly the C-1 position, highly susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) reactions are therefore anticipated to occur readily at the C-1 position, where a suitable nucleophile can displace the chloride ion. The chlorine at the C-3 position would be the next most likely site for nucleophilic attack.

The sulfonyl chloride moiety itself is a key reactive site. It can readily react with a variety of nucleophiles, such as amines, alcohols, and phenols, to form the corresponding sulfonamides, sulfonate esters, and sulfonic acids, respectively. This reactivity makes this compound a versatile intermediate for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Current Research Landscape and Identified Knowledge Gaps

A comprehensive review of the scientific literature reveals a significant knowledge gap concerning this compound. There are no dedicated studies focusing on the synthesis, characterization, or application of this specific compound. Its existence is noted in chemical supplier databases, suggesting it is available commercially, likely as a building block for further chemical synthesis.

The lack of published research on this molecule presents both a challenge and an opportunity. The primary knowledge gap is the absence of experimental data to confirm the anticipated reactivity discussed in the previous section. Key questions that remain unanswered include:

What are the precise conditions required for selective nucleophilic substitution at the C-1 and C-3 positions?

Can the chlorine atoms be displaced sequentially to allow for the introduction of different functional groups?

Under what conditions, if any, will the benzene (B151609) ring undergo electrophilic substitution?

What is the relative reactivity of the C-Cl bonds versus the S-Cl bond towards various nucleophiles?

The current research landscape for related compounds, such as other substituted isoquinolines and aromatic sulfonyl chlorides, is vast. These compounds are widely used in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Given this context, the lack of research into this compound is conspicuous.

Future research efforts could be directed towards:

Developing and optimizing a synthetic route to this compound. A plausible approach involves the chlorination of isoquinoline to yield 1,3-dichloroisoquinoline, followed by chlorosulfonation.

A systematic investigation of its reactivity with a range of nucleophiles and electrophiles to map out its chemical behavior.

The synthesis of a library of derivatives by exploiting the reactivity of the chloro and sulfonyl chloride groups.

Evaluation of the biological activity of these new derivatives, given the prevalence of the isoquinoline scaffold in bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dichloroisoquinoline-7-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl3NO2S/c10-8-3-5-1-2-6(16(12,14)15)4-7(5)9(11)13-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITORBCGERYBPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(N=C(C=C21)Cl)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101259574
Record name 1,3-Dichloro-7-isoquinolinesulfonyl chloride
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Molecular Weight

296.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930396-15-9
Record name 1,3-Dichloro-7-isoquinolinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930396-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dichloro-7-isoquinolinesulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,3 Dichloroisoquinoline 7 Sulfonyl Chloride

Precursor Synthesis Strategies for the 1,3-Dichloroisoquinoline (B189448) Core

The initial and critical phase in the synthesis of the target compound is the construction of the 1,3-dichloroisoquinoline scaffold. This involves creating the fused bicyclic system with chlorine atoms at the requisite 1 and 3 positions.

Established Synthetic Routes to Dichloroisoquinolines

The synthesis of substituted isoquinolines is a well-developed field in organic chemistry, with several named reactions providing access to the core structure, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. researchgate.net These methods typically build the heterocyclic ring through electrophilic aromatic substitution, limiting them to electron-rich systems. researchgate.net

More modern approaches have expanded the diversity of available isoquinoline (B145761) motifs. researchgate.net For the specific synthesis of 1,3-dichloroisoquinoline, the differential reactivity of the carbon-chlorine bonds is a key feature, allowing for selective substitution reactions. For instance, the chlorine at the 1-position is generally more susceptible to nucleophilic attack than the chlorine at the 3-position. This is demonstrated in the reaction of 1,3-dichloroisoquinoline with sodium methoxide, which selectively yields 3-chloro-1-methoxyisoquinoline. thieme-connect.de This differential reactivity is crucial for subsequent functionalization steps.

Regioselective Functionalization Approaches for Isoquinoline Scaffolds

Achieving substitution at the C-7 position of the isoquinoline ring requires regioselective functionalization. Direct C-H functionalization using transition metal catalysis is a powerful strategy for this purpose. nih.gov Metals such as palladium, rhodium, and iridium can catalyze the formation of new bonds at specific positions on the quinoline (B57606) or isoquinoline ring, guided by the electronic properties of the substrate and the directing-group ability of existing substituents. nih.govresearchgate.net

For an isoquinoline scaffold, C-H activation can be directed to various positions. nih.gov While many methods focus on positions within the pyridine (B92270) ring (like C-1 or C-3) or the adjacent C-8 position, achieving selective functionalization at C-7 on the benzene (B151609) ring is a significant challenge. mdpi.com This often requires starting with a pre-functionalized benzene derivative before constructing the isoquinoline ring to ensure the correct substitution pattern.

Chlorosulfonation Routes to Sulfonyl Chlorides

Once the 1,3-dichloroisoquinoline precursor is obtained, the next critical step is the introduction of the sulfonyl chloride group at the 7-position. Several classical and modern methods are available for the formation of aryl sulfonyl chlorides.

Direct Sulfonation and Chlorosulfonation Procedures

Direct chlorosulfonation is a common method for introducing a sulfonyl chloride group onto an aromatic ring. nih.gov This electrophilic aromatic substitution is typically carried out using chlorosulfonic acid (ClSO₃H). tandfonline.comglobalspec.com The reaction involves the replacement of a hydrogen atom with the chlorosulfonyl (-SO₂Cl) group. semanticscholar.org

For the reaction to proceed to the sulfonyl chloride, an excess of chlorosulfonic acid is generally used, either neat or in a solvent. globalspec.com The reaction mechanism at lower temperatures is believed to proceed via the SO₂Cl⁺ electrophile, which is generated in an equilibrium from chlorosulfonic acid. stackexchange.com This electrophile then attacks the aromatic ring in a typical electrophilic aromatic substitution pathway. stackexchange.com The regioselectivity is governed by the existing substituents on the aromatic ring. In the case of 1,3-dichloroisoquinoline, the directing effects of the fused pyridine ring and the chlorine atoms would determine the position of substitution.

ReagentConditionsProductNotes
Chlorosulfonic Acid (ClSO₃H)Excess reagent, neat or in solvent (e.g., chloroform)Aryl Sulfonyl ChlorideDrives the reversible reaction to completion. globalspec.com
Sulfur Trioxide (SO₃) followed by chlorinating agentVariesAryl Sulfonic Acid (intermediate)Primarily leads to sulfonation; requires a subsequent step for conversion to sulfonyl chloride. stackexchange.com

Oxidative Chlorination of Sulfur-Containing Precursors (e.g., thiols, disulfides, isothiourea salts)

An alternative to direct chlorosulfonation is the oxidative chlorination of a precursor already containing a sulfur functional group at the desired position. This two-step approach involves first introducing a group like a thiol (-SH), disulfide (-S-S-), or isothiourea salt, and then oxidizing it to the sulfonyl chloride. nih.gov

This method is particularly useful when direct chlorosulfonation gives poor yields or incorrect regioselectivity. A common precursor is an S-alkyl isothiourea salt, which can be prepared from an aryl halide (e.g., 7-bromo-1,3-dichloroisoquinoline) and thiourea (B124793). organic-chemistry.orggoogle.com This salt is then subjected to oxidative chlorination. Various reagent systems have been developed for this transformation, many of which are notable for their efficiency and mild reaction conditions. organic-chemistry.orgorganic-chemistry.orgresearchgate.net For example, combinations of an oxidant like hydrogen peroxide (H₂O₂) or sodium chlorite (B76162) (NaClO₂) with a chlorine source can effectively convert thiols, disulfides, and their derivatives into the corresponding sulfonyl chlorides in high yields. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgtandfonline.com

Reagent SystemSubstrateKey Advantages
H₂O₂ / SOCl₂ThiolsHigh reactivity, excellent yields, very short reaction times. organic-chemistry.org
H₂O₂ / ZrCl₄Thiols, DisulfidesHigh purity, mild conditions, avoidance of harsh reagents. organic-chemistry.org
Nitrate salt / TMS-ClThiols, DisulfidesMild and efficient, high selectivity, clean reactions. acs.org
N-Chlorosuccinimide (NCS) / HClThiolsGood yields under mild conditions. organic-chemistry.org
NaClO₂S-Alkyl isothiourea saltsConvenient, safe, and environmentally benign. organic-chemistry.org

Sandmeyer-type Reactions for Aryl Sulfonyl Chloride Formation

The Sandmeyer reaction provides a powerful method for converting an aromatic amino group (-NH₂) into a wide variety of functionalities, including a sulfonyl chloride group. acs.orgresearchgate.net This process is highly regioselective, as the position of the sulfonyl chloride is determined by the location of the starting amino group. For the synthesis of 1,3-Dichloroisoquinoline-7-sulfonyl chloride, this would require 7-amino-1,3-dichloroisoquinoline as the precursor.

The reaction proceeds in two main steps:

Diazotization : The primary aromatic amine is treated with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl), to form a diazonium salt (-N₂⁺). researchgate.netrsc.org

Chlorosulfonylation : The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) salt catalyst (e.g., CuCl or CuCl₂). acs.orgdurham.ac.ukacs.org

This method, first reported by Meerwein, has been refined over the years. durham.ac.uk Modern protocols often use stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to avoid handling gaseous sulfur dioxide. organic-chemistry.orgacs.org The use of aqueous acidic conditions has been shown to have advantages over traditional acetic acid solvents, as the sulfonyl chloride products often have low water solubility and precipitate directly from the reaction mixture in high purity. acs.orgresearchgate.net

SO₂ SourceCatalystSolventNotes
SO₂ (gas)CuCl or CuCl₂Acetic Acid / HClThe classical Meerwein procedure. acs.orgdurham.ac.uk
Thionyl chloride (SOCl₂)CuClAqueous HClSOCl₂ serves as an in situ source of SO₂. acs.org
DABSO (SO₂ surrogate)Cu CatalystAcetonitrile / HClUses a stable, solid SO₂ source, improving safety and handling. organic-chemistry.orgacs.org

Specific Synthetic Approaches to this compound

The preparation of the target compound likely relies on methodologies developed for the synthesis of analogous quinoline and isoquinoline sulfonyl chlorides. These approaches generally involve direct sulfonation or multi-step sequences starting from functionalized isoquinoline precursors.

The synthesis of sulfonyl chlorides on the isoquinoline scaffold has been accomplished through several key pathways. A primary method involves the direct chlorosulfonylation of the isoquinoline ring system using chlorosulfonic acid. tandfonline.com This electrophilic substitution reaction is influenced by the electronic properties of the starting material; electron-rich quinolines undergo sulfonation at ambient temperatures, whereas less electron-rich systems may require heating. tandfonline.com The resulting sulfonic acid can be isolated and subsequently converted to the desired sulfonyl chloride using an agent like thionyl chloride. tandfonline.com

Alternatively, multi-step synthetic routes starting from pre-functionalized isoquinolines are common. For instance, 5-isoquinoline sulfonyl chloride, an important intermediate for the synthesis of fasudil (B1672074) hydrochloride, can be prepared from 5-bromoisoquinoline. google.com This process involves an initial alkylation with thiourea to form an S-isoquinoline isothiourea salt, which is then subjected to an oxidative chlorosulfonyl acylation reaction to yield the final product. google.com Another approach utilizes 5-aminoisoquinoline (B16527) as a starting material, which undergoes a diazotization reaction followed by a copper-catalyzed reaction with sulfur dioxide in an appropriate solvent to form the sulfonyl chloride. google.com

Reported Synthetic Methods for Isoquinoline Sulfonyl Chlorides
Starting MaterialKey ReagentsIntermediateProductReference
Isoquinoline/Substituted Isoquinoline1. Chlorosulfonic acid 2. Thionyl chlorideIsoquinoline sulfonic acidIsoquinoline sulfonyl chloride tandfonline.com
5-Bromoisoquinoline1. Thiourea 2. Oxidant, Dilute HClS-isoquinoline isothiourea salt5-Isoquinoline sulfonyl chloride google.com
5-Aminoisoquinoline1. NaNO2, conc. HCl 2. SO2, CatalystDiazonium salt5-Isoquinoline sulfonyl chloride google.com

The efficiency of sulfonyl chloride synthesis is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing yield and purity while minimizing side reactions. For the synthesis of 5-isoquinoline sulfonyl chloride from S-isoquinoline isothiourea salt, an orthogonal experiment was designed to determine the optimal conditions. google.com The factors investigated included the choice of oxidant, the amount of water, the molar ratio of the starting material to the oxidant, and the reaction temperature. google.com This systematic approach led to a significant increase in the product yield, achieving a maximum of 95.9%. google.com

General optimization strategies for sulfonylation reactions often involve screening various parameters. Key factors that are typically adjusted include the choice of solvent, the type and amount of base, the reaction temperature, and the stoichiometry of the reagents. nih.gov For example, in a DMAP-catalyzed monosulfonylation reaction, parameters such as the concentration of the starting material, the specific base used (e.g., pyridine), and the equivalents of the sulfonylating agent were systematically varied to achieve a 98% yield of the desired product. nih.gov Such optimization is critical for developing scalable and efficient processes. nih.gov

Key Parameters for Optimization in Sulfonyl Chloride Synthesis
ParameterTypical VariationsImpact on ReactionReference
SolventDichloromethane (DCM), Acetic Acid, Tetrahydrofuran (THF)Affects solubility, reaction rate, and side product formation. nih.gov
BasePyridine, Triethylamine (TEA), DBUNeutralizes acidic byproducts (e.g., HCl), can act as a catalyst. nih.gov
Temperature-10°C to 60°C or higherControls reaction rate and selectivity. Lower temperatures can reduce side reactions. google.comrsc.org
Reagent StoichiometryVarying molar ratios of sulfonylating agent, base, and catalyst.Crucial for maximizing conversion and minimizing byproducts like bis-sulfonylation. nih.gov
CatalystDMAP, Copper salts (for Sandmeyer-type reactions)Increases reaction rate and enables transformations under milder conditions. tandfonline.comnih.gov

Emerging and Green Synthetic Technologies for Sulfonyl Chlorides Applicable to the Isoquinoline System

Recent advancements in synthetic chemistry have focused on developing more sustainable and versatile methods for preparing sulfonyl chlorides. These emerging technologies offer milder reaction conditions, broader functional group tolerance, and novel synthetic pathways that could be applied to the isoquinoline framework.

The development of transition-metal-free synthetic routes is a significant goal in green chemistry, aiming to reduce cost and toxicity. One such approach for sulfonyl chloride synthesis involves the use of a heterogeneous, metal-free photocatalyst. nih.govacs.org For example, potassium poly(heptazine imide) (K-PHI), a type of carbon nitride, can catalyze the conversion of arenediazonium salts into the corresponding sulfonyl chlorides. nih.govacs.org This reaction proceeds under mild conditions, using visible light irradiation at room temperature, and demonstrates high tolerance for various functional groups. acs.org The necessary sulfur dioxide and chloride ions can be generated in situ from thionyl chloride and water, offering a sustainable alternative to traditional copper-catalyzed Sandmeyer-type reactions. nih.govacs.org

Late-stage functionalization is a powerful strategy in drug discovery, allowing for the diversification of complex molecules at a late point in the synthetic sequence. A novel method allows for the conversion of primary sulfonamides into highly reactive sulfonyl chlorides under exceptionally mild conditions. nih.govresearchgate.net This transformation is enabled by a pyrylium (B1242799) salt (Pyry-BF4), which activates the otherwise poorly nucleophilic NH2 group of the sulfonamide. nih.govresearchgate.net The high selectivity and mildness of this method permit the late-stage formation of sulfonyl chlorides in molecules with a high density of sensitive functional groups, which can then be reacted with various nucleophiles to generate diverse libraries of sulfonamides, sulfonates, and other sulfur-containing compounds. nih.govresearchgate.netresearchgate.net

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling the activation of stable molecules under gentle conditions. researchgate.net Several photocatalytic strategies for synthesizing sulfonyl chlorides have been developed. As mentioned previously, heterogeneous catalysts like potassium poly(heptazine imide) (K-PHI) can mediate the synthesis from arenediazonium salts. nih.govacs.org This same catalyst can also be used to generate sulfonyl chlorides from S-arylthioacetates, where the reaction outcome can be controlled by the wavelength of the incident light. nih.gov This "chromoselective" catalysis allows for the selective formation of sulfonyl chlorides under blue or white light, while other wavelengths yield different products. nih.gov Other photocatalytic systems, often employing iridium or copper complexes, facilitate atom transfer radical addition (ATRA) reactions to generate sulfonyl chlorides that can be used in subsequent transformations. acs.org These methods represent a significant advance, offering sustainable and highly tunable routes to sulfonyl chloride synthesis. researchgate.net

Emerging Photocatalytic Methods for Sulfonyl Chloride Synthesis
Starting MaterialPhotocatalystKey FeaturesReference
Arenediazonium SaltsPotassium Poly(heptazine imide) (K-PHI)Heterogeneous, metal-free, visible light, room temperature, high functional group tolerance. nih.govacs.org
S-ArylthioacetatesPotassium Poly(heptazine imide) (K-PHI)Chromoselective; sulfonyl chloride formation is favored under blue/white light. nih.gov
Alkenes + CF3SO2Cl[Cu(dap)2Cl]Visible-light mediated ATRA reaction to form trifluoromethylated sulfonyl chlorides. acs.org

Reactivity and Reaction Mechanisms of 1,3 Dichloroisoquinoline 7 Sulfonyl Chloride

Reactivity of the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group, making the parent molecule a valuable intermediate in organic synthesis. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom polarizes the sulfur-chlorine bond, rendering the sulfur atom susceptible to attack by nucleophiles.

Nucleophilic Substitution Reactions at the Sulfur Center

Nucleophilic substitution at the sulfonyl sulfur is the most common reaction pathway for sulfonyl chlorides. These reactions proceed via an addition-elimination mechanism, where a nucleophile attacks the electrophilic sulfur atom, leading to a transient pentacoordinate intermediate that subsequently expels the chloride ion to form the substituted product.

The reaction of 1,3-dichloroisoquinoline-7-sulfonyl chloride with primary or secondary amines is a robust method for the synthesis of the corresponding sulfonamides. This reaction, often referred to as sulfonylation, is a cornerstone in medicinal chemistry due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. cbijournal.com The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. youtube.com

The nucleophilicity of the amine plays a crucial role in the reaction rate. Primary amines generally react faster than secondary amines due to lower steric hindrance. rsc.org The reaction is compatible with a diverse range of amines, including aliphatic, aromatic, and heterocyclic amines. cbijournal.comrsc.org Microwave-assisted solvent-free conditions have been shown to accelerate this transformation, offering an environmentally benign and efficient protocol for sulfonamide synthesis. rsc.org

Table 1: Examples of Sulfonamide Formation from Aryl/Alkyl Sulfonyl Chlorides and Amines

Sulfonyl ChlorideAmineProduct
p-Toluenesulfonyl chlorideAnilineN-Phenyl-4-methylbenzenesulfonamide
Benzenesulfonyl chlorideMethanamineN-Methylbenzenesulfonamide
This compoundR-NH₂1,3-Dichloro-N-R-isoquinoline-7-sulfonamide

Note: This table provides general examples of sulfonamide formation. Specific reaction conditions and yields for this compound would require dedicated experimental investigation.

Sulfonate esters can be prepared by the reaction of this compound with alcohols or phenols, typically in the presence of a base like pyridine. researchgate.netresearchgate.netnih.govmsu.edulibretexts.org This reaction converts the poorly leaving hydroxyl group of an alcohol into a good leaving group, making sulfonate esters useful intermediates in nucleophilic substitution and elimination reactions. nih.govlibretexts.orglibretexts.org The reaction conditions can be tailored to accommodate a variety of alcohol substrates, including those with both electron-donating and electron-withdrawing substituents. researchgate.net

Sulfones are synthesized through the Friedel-Crafts sulfonylation of aromatic compounds with sulfonyl chlorides in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). wikipedia.orgnih.govlibretexts.orgyoutube.com This reaction involves the electrophilic attack of the sulfonyl cation, generated from the sulfonyl chloride and Lewis acid, on an electron-rich aromatic ring. The use of solid acid catalysts has been explored as an eco-friendly alternative to traditional Lewis acids. wikipedia.orgresearchgate.net

Table 2: Synthesis of Sulfonate Esters and Sulfones

Reactant 1Reactant 2Catalyst/BaseProduct Type
This compoundPhenolPyridineSulfonate Ester
This compoundBenzene (B151609)AlCl₃Sulfone

Sulfonyl chlorides can be converted to other important sulfur-containing functional groups.

Sulfonyl Fluorides: A common method for the synthesis of sulfonyl fluorides is the direct halide exchange reaction of a sulfonyl chloride with a fluoride (B91410) source, such as potassium fluoride (KF). organic-chemistry.orgorganic-chemistry.orgnih.gov This transformation is often carried out in a biphasic mixture of water and an organic solvent like acetone. organic-chemistry.org The resulting sulfonyl fluorides are valuable reagents in their own right, known for their unique reactivity and stability compared to other sulfonyl halides. nih.gov

Sulfinic Acids: The reduction of sulfonyl chlorides is a primary route to sulfinic acids. chez-alice.fr Various reducing agents can be employed for this purpose. chez-alice.fr Alternatively, sulfinamides, which can be synthesized from sulfonyl chlorides, can also serve as precursors to sulfinic acids. nih.gov Electrochemical methods have also been investigated for the reduction of aromatic sulfonyl chlorides, where a sulfinic acid derivative is formed as an intermediate. researchgate.net

Radical Reactions Involving Sulfonyl Chlorides

Sulfonyl chlorides can serve as precursors to sulfonyl radicals under photolytic or radical-initiating conditions. These highly reactive intermediates can participate in a variety of transformations, most notably the addition to unsaturated systems like alkenes and alkynes. The addition of a sulfonyl radical to an alkene, followed by atom transfer (e.g., of a chlorine atom), leads to the formation of β-chloro sulfones. Alternatively, in the presence of a suitable hydrogen atom donor, a hydrosulfonylation reaction can occur.

Annulation and Cycloaddition Reactions

While less common than nucleophilic substitution, the sulfonyl group can participate in annulation and cycloaddition reactions. For instance, 1,3-dipolar cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. wikipedia.orgmdpi.comrsc.orgnih.gov While specific examples involving this compound are not prevalent in the literature, the general reactivity patterns of sulfonyl compounds suggest potential for its use in such transformations.

Reactivity of the Dichloroisoquinoline Core

The dichloroisoquinoline core of the molecule is characterized by two reactive carbon-chlorine bonds at the C1 and C3 positions. The electron-deficient nature of the isoquinoline (B145761) ring, due to the presence of the nitrogen atom, activates these positions for various transformations.

Nucleophilic Aromatic Substitution (SNAr) on the Chloro-Substituted Isoquinoline Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing the 1,3-dichloroisoquinoline (B189448) core. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The subsequent departure of the chloride leaving group restores the aromaticity of the ring.

The presence of the electronegative nitrogen atom in the isoquinoline ring system inherently decreases electron density, particularly at the C1 and C3 positions, thereby activating the attached chlorine atoms for nucleophilic attack. This activation allows for reactions with a range of nucleophiles. For instance, studies on 1,3-dichloroisoquinoline have demonstrated its reactivity with amines. sigmaaldrich.com Furthermore, after functionalization at the C1 position, the remaining chlorine at C3 can be displaced by nucleophiles such as lithium benzylthiolate (LiSCH₂Ph), indicating that the C3 position remains susceptible to SNAr reactions. researchgate.net

The general mechanism can be summarized as follows:

Addition: The nucleophile adds to the C1 or C3 position, breaking the aromaticity and forming a negatively charged Meisenheimer complex.

Stabilization: The negative charge is delocalized across the ring system and is stabilized by the nitrogen atom.

Elimination: The chloride ion is expelled as the leaving group, and the aromatic system is reformed.

The efficiency of SNAr reactions on this core allows for the introduction of various functionalities, including amino, alkoxy, and thioether groups, by selecting the appropriate nucleophile.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) on the Chloro-Substituted Isoquinoline Ring

Transition-metal-catalyzed cross-coupling reactions provide a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds, and the chloro-substituents on the isoquinoline ring serve as effective handles for these transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, has been successfully applied to 1,3-dichloroisoquinoline. organic-chemistry.org Research has shown remarkable regioselectivity in these reactions. When 1,3-dichloroisoquinoline is treated with an arylboronic acid in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), the coupling occurs exclusively at the C1 position. sigmaaldrich.comresearchgate.net This selective reactivity yields 1-aryl-3-chloroisoquinolines, leaving the C3-chloro group available for subsequent functionalization. researchgate.net This selectivity highlights the higher reactivity of the C1-Cl bond compared to the C3-Cl bond under these specific catalytic conditions.

Stille Coupling: The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org The regioselectivity of the Stille reaction involving 1,3-dichloroisoquinoline has also been a subject of investigation. sigmaaldrich.com This reaction offers an alternative pathway for introducing carbon-based substituents onto the isoquinoline core, with the potential for differential reactivity between the C1 and C3 positions depending on the specific organostannane reagent and reaction conditions employed. sigmaaldrich.com

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgnih.gov This modern synthetic method is highly applicable to the 1,3-dichloroisoquinoline core for the introduction of primary and secondary amine functionalities. organic-chemistry.org The development of specialized ligands, such as XPhos, has expanded the scope of this reaction to include less reactive aryl chlorides, making it a viable strategy for the amination of the C1 and/or C3 positions of the isoquinoline ring. tcichemicals.com

Table 1: Overview of Cross-Coupling Reactions on the 1,3-Dichloroisoquinoline Core
Reaction TypeCoupling PartnerTypical CatalystKey Feature/SelectivityReference
Suzuki-MiyauraArylboronic AcidsPd(PPh₃)₄Exclusive reaction at the C1 position. researchgate.net
StilleOrganostannanesPalladium ComplexesOffers an alternative for C-C bond formation; regioselectivity is condition-dependent. sigmaaldrich.com
Buchwald-HartwigPrimary/Secondary AminesPalladium Complexes with Bulky Phosphine LigandsEnables formation of C-N bonds at the chloro-substituted positions. wikipedia.orgorganic-chemistry.org

Chemo- and Regioselectivity in Transformations of this compound

The presence of three distinct reactive sites—the C1-Cl, C3-Cl, and C7-SO₂Cl groups—makes chemo- and regioselectivity critical considerations in the chemical transformations of this molecule. By carefully selecting the reaction type and conditions, chemists can selectively target one functional group while leaving the others intact.

Differentiated Reactivity Between the Sulfonyl Chloride and Aromatic Chlorine Substituents

The sulfonyl chloride group and the aromatic chlorine atoms exhibit fundamentally different reactivities. The sulfonyl chloride is a highly electrophilic functional group that readily reacts with nucleophiles like amines, alcohols, and water, typically without the need for a metal catalyst, to form sulfonamides, sulfonate esters, and sulfonic acids, respectively. magtech.com.cn

In contrast, the aromatic C-Cl bonds are significantly less reactive towards non-catalyzed nucleophilic attack and generally require either harsh conditions for SNAr or the intervention of a transition metal catalyst for cross-coupling reactions. This difference forms the basis for achieving high chemoselectivity. For example, reacting the molecule with an amine at ambient temperature would almost certainly result in the formation of a sulfonamide at the C7 position, with no reaction at the C1 or C3 positions.

In the context of palladium-catalyzed cross-coupling reactions, the relative reactivity can be more nuanced. The general reactivity trend for Suzuki-Miyaura coupling partners has been shown to be ArI > ArSO₂Cl > ArBr > ArCl. researchgate.net This trend suggests that under certain catalytic conditions, the sulfonyl chloride group could be more reactive than the aryl chloride groups. However, other studies have demonstrated that arylsulfonyl chlorides can be unreactive under specific palladium-catalyzed conditions designed for aryl halides. nih.gov Furthermore, the exclusive coupling at the C1 position in Suzuki reactions of 1,3-dichloroisoquinoline demonstrates a clear reactivity difference even between the two C-Cl bonds. researchgate.net This indicates that a precise hierarchy of reactivity (e.g., C1-Cl > C3-Cl > SO₂Cl or SO₂Cl > C1-Cl > C3-Cl) is not absolute and is highly dependent on the specific reaction being performed.

Influence of Reaction Conditions on Selectivity Control

The ability to control which functional group reacts is determined by the judicious choice of reaction conditions.

Reaction Type: This is the most significant factor. Standard nucleophilic substitution (e.g., amidation, esterification) will selectively target the sulfonyl chloride group. Conversely, transition-metal-catalyzed cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig) will target the C-Cl bonds.

Catalyst and Ligand System: The choice of catalyst and ligand is paramount in cross-coupling reactions. As noted, Pd(PPh₃)₄ promotes Suzuki coupling selectively at C1 over C3. researchgate.net Different ligand systems (e.g., bulky, electron-rich phosphines for Buchwald-Hartwig; N-heterocyclic carbenes) can dramatically alter the reactivity and selectivity of the catalytic system, potentially enabling reactions at the C3 position or even engaging the sulfonyl chloride group in desulfonylative couplings. chemrevlett.com

Temperature: Reaction temperature can be used to exploit differences in activation energies between reactive sites. A more reactive site may undergo reaction at a lower temperature, while a higher temperature may be required to activate a less reactive site.

By manipulating these parameters, a synthetic chemist can navigate the complex reactivity landscape of 1,3-dicholoro-isoquinoline-7-sulfonyl chloride to selectively functionalize each of its reactive sites, enabling the construction of a wide array of highly substituted isoquinoline structures.

Mechanistic Investigations of Key Transformations

The reactivity of this compound is governed by three distinct electrophilic centers: the chlorine atoms at the C1 and C3 positions of the isoquinoline ring and the sulfur atom of the sulfonyl chloride group at the C7 position. Mechanistic studies, largely inferred from the behavior of the parent 1,3-dichloroisoquinoline and various aryl sulfonyl chlorides, reveal distinct pathways and intermediates depending on the reagents and catalysts employed.

Elucidation of Reaction Pathways and Intermediates

The transformations of this compound proceed through several competing or sequential reaction pathways, dictated by the differential reactivity of its functional groups.

Pathways at the Isoquinoline Core: The two chlorine atoms on the isoquinoline ring exhibit different levels of reactivity, a key factor in directing synthetic pathways. The chloro-substituent at the C1 position is significantly more reactive than the one at the C3 position in palladium-catalyzed cross-coupling reactions. rsc.orgthieme-connect.de This regioselectivity is attributed to the electronic properties of the isoquinoline ring system. Consequently, reactions like the Suzuki-Miyaura coupling with arylboronic acids proceed exclusively at the C1 position, leaving the C3-chloro group intact for subsequent modifications. rsc.orgsigmaaldrich.com This allows for a stepwise functionalization of the molecule.

Pathways at the Sulfonyl Chloride Group: The sulfonyl chloride moiety is a classic electrophile, primarily reacting with nucleophiles at the sulfur atom. The most common pathway is nucleophilic substitution, where reagents like primary or secondary amines attack the electrophilic sulfur center to displace the chloride ion, forming stable sulfonamides. thieme-connect.comresearchgate.net This reaction is fundamental to the synthesis of a wide array of biologically active compounds. Studies on arenesulfonyl chlorides suggest this substitution can proceed through either a concerted SN2-type mechanism or a two-step addition-elimination (SAN) process, depending on the nucleophile and reaction conditions. nih.govscispace.com

Reaction Intermediates:

Organopalladium Intermediates: In palladium-catalyzed cross-coupling reactions, the catalytic cycle is initiated by the oxidative addition of the C1-Cl bond to a Pd(0) complex. This forms a key organopalladium(II) intermediate (R-Pd(II)-Cl). Subsequent steps of transmetalation with the coupling partner (e.g., an arylboronic acid) and reductive elimination regenerate the Pd(0) catalyst and yield the coupled product. nobelprize.org

Sulfonyl Transfer Intermediates: For reactions at the sulfonyl chloride group with nucleophiles, a transient, high-energy intermediate is often postulated. In the SAN mechanism, the nucleophile's attack on the sulfur atom forms a trigonal-bipyramidal adduct. nih.govscispace.com The subsequent departure of the chloride leaving group yields the final sulfonamide product. In a concerted SN2 mechanism, the bond-forming and bond-breaking steps occur simultaneously through a transition state. nih.govnih.gov

Table 1: Key Reaction Pathways and Postulated Intermediates

Reactive SiteReaction TypeTypical ReagentsKey IntermediatePrimary Product
C1-ChloridePalladium-Catalyzed Cross-Coupling (e.g., Suzuki)Arylboronic acids, Pd(PPh3)4, BaseAryl-Palladium(II) Complex1-Aryl-3-chloroisoquinoline-7-sulfonyl chloride
C3-ChlorideNickel-Catalyzed Cross-Coupling (Post-C1 modification)Grignard Reagents, NiCl2-PPh3Organonickel(II) Complex1-Aryl-3-alkyl/aryl-isoquinoline-7-sulfonyl chloride
Sulfonyl Chloride (-SO2Cl)Nucleophilic SubstitutionAmines, AlcoholsTrigonal-Bipyramidal Adduct / SN2 Transition StateSulfonamides / Sulfonate Esters

Catalytic Roles and Reagent-Specific Mechanisms

The choice of catalyst and reagent is crucial in selectively targeting the different reactive sites of this compound and dictating the operative reaction mechanism.

Palladium Catalysis: Palladium catalysts, particularly Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), are instrumental in activating the C1-Cl bond. rsc.orgsigmaaldrich.com

Mechanism: The catalytic cycle for a Suzuki-Miyaura coupling involves three primary steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C1-Cl bond, forming a square planar Pd(II) intermediate. This is generally the rate-determining step and its selectivity for C1 over C3 is a key feature. nobelprize.org

Transmetalation: The organoboron reagent (e.g., Ar-B(OH)2), activated by a base, transfers its organic group to the palladium center, displacing the chloride ligand.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. nobelprize.orgsigmaaldrich.com

Nickel Catalysis: Nickel catalysts are effective for activating the less reactive C3-Cl bond, often after the C1 position has already been functionalized. rsc.org They are also employed in cross-electrophile coupling reactions. youtube.com

Mechanism: Similar to palladium, nickel catalysis proceeds via an oxidative addition-transmetalation-reductive elimination cycle. Nickel(0) is the active catalytic species, which can be generated in situ from a Ni(II) precatalyst. nih.gov The choice of ligands is critical for modulating the catalyst's reactivity and achieving high yields. Nickel catalysts are particularly useful for coupling with organometallic reagents like Grignard reagents (R-MgX). rsc.org

Reagent-Specific Mechanisms:

Nucleophilic Amines/Alcohols: The reaction with nucleophiles at the sulfonyl chloride group does not typically require a metal catalyst but is often facilitated by a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct. researchgate.net The mechanism is a nucleophilic substitution at the sulfur atom. The reaction rate and mechanism (concerted SN2 vs. stepwise SAN) are influenced by the nucleophilicity of the attacking amine or alcohol and the stability of the potential trigonal-bipyramidal intermediate. nih.govscispace.com

Organometallic Reagents: Arylboronic acids (for Suzuki coupling) and Grignard reagents (for nickel-catalyzed coupling) function as the carbon nucleophile source in cross-coupling reactions. Their specific role is to deliver an organic moiety to the metal center during the transmetalation step of the catalytic cycle. rsc.orgnobelprize.org

Table 2: Role of Catalysts and Reagents in Specific Transformations

Catalyst/ReagentTarget SiteMechanistic RoleTypical Transformation
Pd(PPh3)4C1-ChlorideFacilitates C-C bond formation via an oxidative addition/reductive elimination cycle.Suzuki, Stille, and Heck cross-coupling reactions. rsc.orgsigmaaldrich.com
Nickel Complexes (e.g., NiCl2(dppp))C3-ChlorideActivates the less reactive C3-Cl bond for cross-coupling.Coupling with Grignard reagents. rsc.org
Amines (R2NH)Sulfonyl Chloride (-SO2Cl)Acts as a nucleophile, attacking the sulfur atom to displace chloride.Sulfonamide synthesis. researchgate.net
Arylboronic Acids (ArB(OH)2)C1-ChlorideTransfers an aryl group to the palladium center (transmetalation).Suzuki-Miyaura cross-coupling. sigmaaldrich.com
Base (e.g., K3PO4, Et3N)MultipleActivates the organoboron reagent in Suzuki coupling; scavenges HCl in sulfonamide formation.Component in cross-coupling and nucleophilic substitution reactions. researchgate.net

Advanced Synthetic Applications of 1,3 Dichloroisoquinoline 7 Sulfonyl Chloride

Construction of Complex Heterocyclic Architectures

The inherent reactivity of the 1,3-dichloroisoquinoline (B189448) core provides a robust platform for the synthesis of elaborate heterocyclic systems. The electron-withdrawing nature of the nitrogen atom and the chlorine substituents activates the C-1 and C-3 positions for nucleophilic substitution and metal-catalyzed cross-coupling reactions, facilitating the assembly of intricate molecular frameworks.

The two chlorine atoms on the isoquinoline (B145761) ring of 1,3-Dichloroisoquinoline-7-sulfonyl chloride serve as key handles for introducing molecular diversity. The chlorine at the C-1 position is generally more reactive towards nucleophilic substitution than the chlorine at the C-3 position. sigmaaldrich.com This differential reactivity can be exploited to achieve selective, stepwise functionalization.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are particularly effective for creating new carbon-carbon bonds at these positions. sigmaaldrich.com For instance, regioselective coupling with arylboronic acids can be used to introduce aryl groups, leading to the formation of 1-aryl-3-chloroisoquinolines. sigmaaldrich.com Subsequent reactions can then modify the C-3 position and the sulfonyl chloride group, enabling the synthesis of 1,3,4-trisubstituted and other polysubstituted isoquinoline derivatives. sigmaaldrich.comnih.govnih.gov This stepwise approach allows for precise control over the final structure, which is crucial for building molecules with specific biological or material properties.

Reaction TypeReagentPosition of SubstitutionResulting Structure
Suzuki CouplingArylboronic AcidC-11-Aryl-3-chloroisoquinoline-7-sulfonamide
Stille CouplingOrganostannaneC-1 or C-31- or 3-Alkyl/Aryl-isoquinoline derivative
Buchwald-HartwigAmineC-1 or C-31- or 3-Amino-isoquinoline derivative
Nucleophilic Aromatic Substitution (SNAr)AlkoxideC-11-Alkoxy-3-chloroisoquinoline derivative

Table 1: Representative reactions for the synthesis of polysubstituted isoquinolines starting from a 1,3-dichloroisoquinoline scaffold.

Annulation reactions, which involve the formation of a new ring onto an existing structure, are powerful tools for building polycyclic systems. mdpi.commdpi.comrsc.orgorganic-chemistry.org While direct participation of the this compound in classic annulation reactions is not extensively documented, its derivatives can serve as precursors for such transformations. For instance, after converting one of the chloro groups into a suitable functional group (e.g., a ketone or an alkene), the isoquinoline core can undergo intramolecular cyclization or participate in intermolecular [4+2] cycloaddition reactions to form more complex, fused heterocyclic systems.

Ring expansion reactions offer another avenue for structural modification. For example, certain isoquinoline enamides have been shown to undergo oxidative ring expansion to form 3-benzazepine derivatives, expanding the seven-membered ring. acs.org By strategically modifying the substituents on the this compound scaffold, it is conceivable that similar ring expansion strategies could be employed to access novel, larger heterocyclic frameworks.

Derivatization for Library Synthesis and Scaffold Diversity

The trifunctional nature of this compound makes it an ideal starting material for the generation of compound libraries for high-throughput screening in drug discovery and materials science.

The sulfonyl chloride group is a highly reliable functional group for the synthesis of sulfonamides. sigmaaldrich.cnwikipedia.org It reacts readily with primary and secondary amines to form stable sulfonamide linkages. wikipedia.orgnih.gov This reaction is well-suited for parallel synthesis, where the core 1,3-Dichloroisoquinoline scaffold can be reacted with a diverse array of amines in a multi-well format to rapidly generate a large library of novel sulfonamides. enamine.netacs.org Such libraries are invaluable in medicinal chemistry for exploring structure-activity relationships (SAR). nih.govprinceton.edu The process is efficient and can be automated, allowing for the creation of thousands of distinct compounds from a single, versatile starting material. enamine.netacs.org

EntryAmine Component (R-NH2)Resulting Sulfonamide Moiety
1Aniline-SO2-NH-Ph
2Benzylamine-SO2-NH-CH2-Ph
3Morpholine-SO2-N(CH2CH2)2O
4Piperidine-SO2-N(CH2)5
5Glycine methyl ester-SO2-NH-CH2-COOCH3

Table 2: Example of a small sulfonamide library derived from this compound and various amines.

The true synthetic power of this compound lies in the ability to strategically and sequentially modify its three reactive sites. The typical reaction sequence leverages the high reactivity of the sulfonyl chloride first, followed by the differential reactivity of the two chlorine atoms.

A general strategy could involve:

Sulfonamide Formation: Reaction of the sulfonyl chloride with a library of amines to introduce a diverse set of "R1" groups.

Selective C-1 Substitution: Palladium-catalyzed cross-coupling or nucleophilic substitution at the more reactive C-1 position to introduce a second point of diversity ("R2").

C-3 Functionalization: Modification of the remaining chlorine at the C-3 position under more forcing conditions to install a third functional group ("R3").

This orthogonal reactivity allows for the systematic construction of a three-dimensional chemical space around the isoquinoline core, providing a rich source of structurally diverse molecules for various screening applications.

Applications in Material Science and Conjugate Chemistry

While primarily explored in the context of medicinal chemistry, the unique structural and electronic properties of isoquinoline derivatives also make them attractive candidates for applications in material science and conjugate chemistry. amerigoscientific.com

Isoquinoline-based systems are known to exhibit fluorescence, a property that can be tuned by altering the substituents on the ring system. mdpi.comnih.govresearchgate.netresearchgate.net The this compound scaffold could be used to develop novel fluorophores. The sulfonyl group provides a convenient handle for conjugation to other molecules, such as biomolecules, polymers, or surfaces, to create fluorescent probes or sensors. nih.gov For example, quinoline-sulfonamide based fluorophores are effective in diagnostics and monitoring therapeutic interventions. nih.gov

In the field of materials, isoquinoline-containing polymers have been investigated for their potential as conductive materials and components in organic light-emitting diodes (OLEDs). amerigoscientific.comnih.govacs.org The ability to create highly substituted and conjugated systems from the this compound precursor could lead to the development of new organic materials with tailored photophysical and electronic properties. nih.govacs.org The stable sulfonamide linkage can be used to covalently attach the chromophore to a polymer backbone or other material scaffolds.

Postsynthetic Modification of Metal-Organic Frameworks (MOFs) using Sulfonyl Chlorides

The functionalization of metal-organic frameworks (MOFs) through postsynthetic modification (PSM) is a powerful strategy to introduce new chemical functionalities and tune the properties of these porous materials. Sulfonyl chlorides, such as this compound, represent a versatile class of reagents for the covalent modification of MOFs, particularly those bearing reactive amino or sulfonic acid groups within their linker units.

The reaction of a sulfonyl chloride with a primary or secondary amine to form a stable sulfonamide bond is a robust and high-yielding transformation, making it well-suited for the heterogeneous modification of MOF structures. In the context of MOF chemistry, two primary strategies can be envisaged for the incorporation of the 1,3-dichloroisoquinoline moiety using its sulfonyl chloride derivative.

The first approach involves the use of MOFs that are pre-functionalized with amino groups. For instance, frameworks such as UiO-66-NH2, IRMOF-3, or MIL-101(Cr)-NH2, which contain amino-functionalized organic linkers, can be directly reacted with this compound. The sulfonyl chloride group readily reacts with the amino groups present on the organic linkers, forming covalent sulfonamide bonds and thereby grafting the dichloroisoquinoline unit onto the MOF backbone. This modification can significantly alter the chemical environment within the pores of the MOF, introducing new potential sites for catalysis, sensing, or selective guest binding.

A second strategy involves the modification of MOFs that contain sulfonic acid functionalities, such as MIL-101(Cr)-SO3H. This is a two-step process where the sulfonic acid groups are first converted into more reactive sulfonyl chloride moieties by treatment with a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride. The resulting sulfonyl chloride-functionalized MOF can then be reacted with a suitable amine. While this approach is well-established for introducing a variety of sulfonamides into MOFs, it could in principle be adapted to introduce other functionalities by reacting the intermediate MOF-SO2Cl with different nucleophiles.

The success of these postsynthetic modifications is typically confirmed by a combination of analytical techniques. Solid-state NMR spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and X-ray photoelectron spectroscopy (XPS) can provide evidence for the formation of the sulfonamide bond. Powder X-ray diffraction (PXRD) is used to confirm the retention of the crystalline framework after the modification process. Gas adsorption measurements are often performed to assess the impact of the functionalization on the porosity and surface area of the MOF.

The table below summarizes representative conditions for the postsynthetic modification of amino-functionalized MOFs with sulfonyl chlorides, which are applicable to the use of this compound.

MOFReagentSolventTemperature (°C)Reaction Time (h)
UiO-66-NH2Dansyl chlorideN,N-Dimethylformamide (DMF)8024
IRMOF-3Tosyl chlorideDichloromethane (DCM)Room Temperature12
MIL-101(Cr)-NH2Benzenesulfonyl chlorideAcetonitrile6048

Development of Covalent Conjugates and Functional Materials

The reactivity of the sulfonyl chloride group in this compound makes it a valuable building block for the synthesis of a wide range of covalent conjugates and functional materials. The core principle behind this application is the formation of stable sulfonamide, sulfonate ester, or thioester linkages through the reaction of the sulfonyl chloride with various nucleophiles.

Synthesis of Sulfonamide Conjugates:

The most common application of sulfonyl chlorides is in the synthesis of sulfonamides via reaction with primary or secondary amines. By reacting this compound with different amines, a diverse library of sulfonamide derivatives can be generated. These conjugates can be designed to possess specific biological activities or material properties. For example, conjugation with bioactive amines could lead to new therapeutic agents. The isoquinoline nucleus is a common scaffold in medicinal chemistry, and its combination with a sulfonamide moiety and chloro-substituents offers a platform for developing novel compounds with potential applications in areas such as antibacterial or anticancer research.

Formation of Sulfonate Esters and Thioesters:

In addition to amines, this compound can react with other nucleophiles such as phenols and thiols to form sulfonate esters and thioesters, respectively. This reactivity allows for the covalent attachment of the dichloroisoquinoline moiety to a wide variety of molecules and materials. For instance, it can be used to modify the surface of polymers or nanoparticles that possess hydroxyl or thiol groups, thereby imparting new functionalities.

Development of Functional Materials:

The incorporation of the this compound unit into larger molecular architectures or materials can lead to the development of functional materials with tailored properties. For example, its conjugation to fluorescent molecules could result in new probes for chemical sensing or biological imaging. The dichloro-substituted isoquinoline core may also influence the photophysical properties of such conjugates.

Furthermore, the reactive nature of the chlorine atoms on the isoquinoline ring at positions 1 and 3 offers potential for further functionalization, allowing for the creation of multifunctional materials. These positions can undergo nucleophilic substitution reactions, enabling the introduction of additional functional groups after the initial sulfonylation reaction.

The following table provides a conceptual overview of potential covalent conjugates that could be synthesized from this compound and their potential applications.

NucleophileConjugate TypePotential Application
Bioactive AmineSulfonamideNovel therapeutic agents
Fluorescent PhenolSulfonate EsterFluorescent probes for sensing
Thiol-functionalized PolymerThioesterModified polymer surfaces with tailored properties
Amino-functionalized NanoparticleSulfonamideFunctionalized nanomaterials for catalysis or drug delivery

Spectroscopic and Structural Characterization of Derived Compounds

Advanced Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the successful synthesis and purity of new chemical entities. For derivatives of 1,3-Dichloroisoquinoline-7-sulfonyl chloride, a combination of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy provides a comprehensive molecular picture.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of newly synthesized derivatives. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS provides an experimental molecular formula that can be matched to the theoretical formula, thereby validating the identity of the compound. Techniques such as Electrospray Ionization (ESI) are commonly employed for the analysis of quinoline (B57606) and isoquinoline (B145761) derivatives. mdpi.comnih.gov For instance, in the structural confirmation of various substituted isoquinolines, HRMS is routinely used to find the [M+H]⁺ ion, which serves as a definitive measure of the compound's molecular weight. mdpi.com This technique is particularly valuable for differentiating between isomeric compounds, which have the same nominal mass but different exact masses due to their distinct atomic arrangements. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. uncw.edu

¹H NMR: Proton NMR provides information about the chemical environment of each hydrogen atom. For isoquinoline derivatives, the aromatic protons typically appear as distinct signals in the downfield region of the spectrum. The chemical shifts and coupling constants (J-values) between adjacent protons help to determine the substitution pattern on the isoquinoline ring. mdpi.comuncw.edu

¹³C NMR: Carbon-13 NMR complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the isoquinoline core and any substituents are indicative of their electronic environment. mdpi.comnih.gov

2D NMR: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for definitive structural assignment. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically over two to three bonds). These experiments allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the entire molecular framework. nih.gov

Table 1: Representative NMR Data for a Substituted Isoquinoline Scaffold

Position Representative ¹H Chemical Shift (δ, ppm) Representative ¹³C Chemical Shift (δ, ppm)
H-4 7.5 - 8.5 120 - 130
H-5 7.6 - 8.2 125 - 135
H-6 7.4 - 7.9 125 - 135

Note: Chemical shifts are highly dependent on the specific substitution pattern and solvent used.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For derivatives of this compound, IR spectroscopy is particularly useful for confirming the presence of the key sulfonyl group and the aromatic isoquinoline skeleton. The sulfonyl group (SO₂) gives rise to strong, characteristic absorption bands corresponding to its symmetric and antisymmetric stretching vibrations. google.com The skeletal stretching vibrations of the aromatic isoquinoline ring also produce distinct peaks in the fingerprint region of the spectrum. google.com

Table 2: Characteristic Infrared Absorption Frequencies

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Sulfonamide (SO₂-N) Antisymmetric Stretching (ν_as SO₂) ~1338
Sulfonamide (SO₂-N) Symmetric Stretching (ν_s SO₂) ~1160

Note: Values are based on related isoquinolinesulfonamide structures and can vary. google.com

Crystallographic Studies of this compound Derivatives

The packing of molecules within a crystal is governed by a network of intermolecular interactions. rsc.org For derivatives containing sulfonyl chloride or related sulfonamide groups, these interactions are crucial for understanding the supramolecular structure. nih.gov The oxygen atoms of the sulfonyl group are significant participants in intermolecular interactions, often forming Cl⋯O contacts. nih.gov In the solid state, weak C—H⋯Cl and C—H⋯O interactions can also play a notable role in stabilizing the crystal lattice, leading to the formation of complex three-dimensional networks. nih.govnih.gov Furthermore, π-π stacking interactions between the aromatic isoquinoline rings can be a major driving force for crystal packing in these systems. nih.gov The study of these noncovalent forces is essential for crystal engineering and understanding the physical properties of the solid material. mdpi.com

Theoretical and Computational Investigations

Quantum Chemical Calculations on Reactivity and Selectivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the electronic structure and, consequently, the chemical reactivity of molecules. nih.gov By solving approximations of the Schrödinger equation, these methods can determine molecular orbital energies, electron density distribution, and the stability of different chemical species.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.orgucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). libretexts.org The energies and spatial distributions of these frontier orbitals are key determinants of reaction pathways. youtube.com

For 1,3-dichloroisoquinoline-7-sulfonyl chloride, FMO theory can predict the most likely sites for nucleophilic attack. The LUMO is expected to be distributed across the electron-deficient regions of the molecule. Due to the strong electron-withdrawing nature of the sulfonyl chloride group and the chlorine atoms, the LUMO is likely to have significant coefficients on the sulfur atom of the sulfonyl chloride group and the carbon atoms at positions 1 and 3 of the isoquinoline (B145761) ring. A smaller energy gap between the HOMO of a nucleophile and the LUMO of the sulfonyl chloride indicates a more favorable interaction and a faster reaction rate. pku.edu.cn

The HOMO, conversely, indicates the sites from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com In this case, the electron density is expected to be concentrated on the isoquinoline ring system. Analysis of the HOMO would reveal the most nucleophilic positions on the molecule, relevant for reactions with electrophiles.

An illustrative table of FMO analysis data, as would be derived from a DFT calculation, is presented below.

Table 1. Hypothetical Frontier Molecular Orbital (FMO) Analysis Data for this compound.
OrbitalEnergy (eV)Primary Atomic Contribution to Orbital Density
LUMO+1-1.25Isoquinoline Ring (π*)
LUMO-2.80Sulfur (SO₂Cl), C1, C3
HOMO-7.50Isoquinoline Ring (π)
HOMO-1-7.95Chlorine (lone pairs), Isoquinoline Ring (π)

While FMO theory predicts where a reaction is likely to occur, transition state (TS) modeling elucidates the how and why by mapping the energy profile of a reaction pathway. By locating the transition state structure—the highest energy point along the reaction coordinate—chemists can calculate the activation energy (ΔG‡), which is directly related to the reaction rate.

For this compound, a primary reaction is the nucleophilic substitution at the sulfonyl chloride group (e.g., with an amine to form a sulfonamide). Computational modeling could compare the energy barriers for different potential reaction pathways. For instance, it could model the attack of a nucleophile at the sulfur atom versus an attack at the C1 or C3 positions of the isoquinoline ring. The pathway with the lowest calculated activation energy would be the predicted major product, providing a theoretical basis for observed regioselectivity. These models are crucial for understanding complex reaction mechanisms and optimizing synthetic conditions. researchgate.net

Computational Studies on Non-Covalent Interactionsnih.govnih.gov

Non-covalent interactions are critical in determining the solid-state structure (crystal packing) and physical properties of a molecule. Computational methods can visualize and quantify these weak, yet significant, forces.

For this compound, a Hirshfeld analysis would likely reveal a variety of significant intermolecular contacts. Given the presence of chlorine, hydrogen, and the aromatic system, important interactions would include:

Cl···H and O···H contacts: These would appear as distinct red spots on the Hirshfeld surface, indicating strong hydrogen bonding or close dipole-dipole interactions. nih.gov

H···H contacts: Typically the most abundant, these represent van der Waals forces. nih.gov

C-H···π interactions: Where hydrogen atoms from one molecule interact with the π-system of the isoquinoline ring of a neighbor. nih.gov

Cl···Cl and Cl···π interactions: Halogen bonding and interactions between the chlorine atoms and the aromatic rings are also possible and quantifiable. nih.govmdpi.com

This analysis provides a detailed fingerprint of how the molecules pack together, influencing properties like melting point and solubility.

The following table illustrates the type of quantitative data generated from a Hirshfeld surface analysis.

Table 2. Illustrative Hirshfeld Surface Contact Contributions for this compound.
Interaction TypePercentage Contribution to Hirshfeld Surface
H···H35.5%
Cl···H / H···Cl28.0%
C···H / H···C15.2%
O···H / H···O9.8%
Cl···Cl4.5%
Other (C···C, N···H, etc.)7.0%

Stereoelectronic effects are interactions between electron orbitals that depend on the three-dimensional arrangement of atoms within a molecule. wikipedia.org These effects can dictate molecular conformation and influence reactivity by stabilizing or destabilizing certain arrangements through orbital overlap (e.g., hyperconjugation). researchgate.net

In this compound, a key area for stereoelectronic analysis is the conformation around the C7-S bond. The rotational barrier and preferred dihedral angle between the plane of the isoquinoline ring and the S-Cl bond are governed by stereoelectronic effects. For instance, stabilizing hyperconjugative interactions might occur between filled orbitals of the aromatic ring (π orbitals) and the empty antibonding orbital (σ*) of the S-Cl or S-O bonds. Conversely, lone pair repulsion between the oxygen or chlorine atoms of the sulfonyl group and the electrons of the ring can lead to destabilization. Computational analysis can quantify these interactions to predict the most stable, low-energy conformation of the molecule, which in turn dictates how it presents itself to incoming reagents. researchgate.net

Future Directions and Research Perspectives

Exploration of Untapped Reactivity Modes and Novel Synthetic Transformations

The unique electronic and steric environment of 1,3-Dichloroisoquinoline-7-sulfonyl chloride offers fertile ground for discovering novel reactivity. The C1 and C3 positions on the isoquinoline (B145761) ring are known to exhibit different susceptibility to nucleophilic substitution and metal-catalyzed cross-coupling reactions. Future work will likely focus on exploiting this differential reactivity with greater precision.

Chemoselective Functionalization: A primary area of future research will be the development of highly chemoselective methods to functionalize the C1, C3, and sulfonyl chloride moieties in a controlled, sequential manner. This would allow for the programmed introduction of diverse substituents, creating a wide array of polysubstituted isoquinoline derivatives. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, could be selectively performed at the more reactive C1 position, leaving the C3 and sulfonyl chloride groups available for subsequent transformations.

Untapped Reactivity of the Sulfonyl Chloride Group: Beyond its traditional role as a precursor for sulfonamides, the sulfonyl chloride group could be explored in less conventional transformations. Recent advancements have shown that sulfonyl chlorides can participate in desulfonylative coupling reactions, acting as a source of aryl radicals or a leaving group to enable carbon-carbon and carbon-heteroatom bond formation. Investigating such reactions with this compound could unlock novel pathways to previously inaccessible isoquinoline-based structures. For instance, transition-metal-catalyzed desulfonylative cross-coupling could install a new substituent at the C7 position, with the extrusion of sulfur dioxide.

Novel Transformations:

TransformationPotential Reagents/ConditionsExpected Product Class
Selective C1-ArylationArylboronic acids, Pd(PPh3)41-Aryl-3-chloro-7-(chlorosulfonyl)isoquinolines
C3-AminationAmines, Pd or Cu catalyst1,3-Disubstituted-7-(chlorosulfonyl)isoquinolines
Sulfonamide SynthesisPrimary/Secondary Amines1,3-Dichloro-N-substituted-isoquinoline-7-sulfonamides
Sulfone SynthesisOrganometallic reagents (e.g., Grignards)1,3-Dichloro-7-(alkyl/aryl)sulfonylisoquinolines
Thioether SynthesisPhosphine-mediated reduction followed by trapping1,3-Dichloro-7-(alkyl/aryl)thioisoquinolines
Desulfonylative CouplingNi or Pd catalyst, organometallic reagent7-Substituted-1,3-dichloroisoquinolines

Development of Sustainable and Catalytically Efficient Synthetic Methodologies

Future synthetic strategies involving this compound will increasingly emphasize sustainability and catalytic efficiency. This involves moving away from stoichiometric reagents and harsh reaction conditions towards greener alternatives.

Green Solvents and Catalysts: Research will likely focus on employing environmentally benign solvents such as water, ethanol, or deep eutectic solvents for reactions involving this compound. Furthermore, the development of recyclable and highly efficient catalytic systems, for instance, using heterogeneous catalysts or nanoparticle-based catalysts, will be a key area of investigation. This would not only reduce the environmental impact but also simplify product purification.

Energy-Efficient Processes: The use of alternative energy sources like microwave irradiation or photochemical methods could accelerate reactions and reduce energy consumption. For instance, visible-light photoredox catalysis could enable novel transformations of the sulfonyl chloride group or the chloro-substituted isoquinoline core under mild conditions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a central tenet of green chemistry. Future methodologies will aim for high atom economy, for example, through the development of cascade reactions where multiple bonds are formed in a single operation.

Design and Synthesis of Advanced Architectures Derived from the Compound

The trifunctional nature of this compound makes it an ideal building block for the synthesis of complex and advanced molecular architectures.

Macrocycles and Supramolecular Structures: The distinct reactive sites on the molecule can be utilized to construct macrocycles with defined shapes and sizes. For instance, by reacting the sulfonyl chloride with a diamine and subsequently using the chloro-positions for intramolecular ring closure, novel isoquinoline-containing macrocyclic hosts could be synthesized. These structures could have applications in molecular recognition and sensing.

Fused Polycyclic Systems: The isoquinoline core can serve as a scaffold for the annulation of additional rings, leading to complex polycyclic aromatic systems. Intramolecular C-H activation or cyclization reactions involving substituents introduced at the C1, C3, or C7 positions could be explored to build such intricate frameworks.

Privileged Scaffolds for Medicinal Chemistry: The isoquinoline motif is a well-established "privileged scaffold" in drug discovery, appearing in numerous bioactive natural products and synthetic pharmaceuticals. By systematically functionalizing the three reactive sites of this compound, vast libraries of novel compounds can be generated for biological screening. The ability to fine-tune the substitution pattern at three distinct positions allows for a detailed exploration of the structure-activity relationship (SAR) for various biological targets.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

To accelerate the discovery of new reactions and bioactive molecules derived from this compound, its integration into automated synthesis and high-throughput experimentation (HTE) platforms will be crucial.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, better reaction control, and ease of scalability. Developing flow-based protocols for the selective functionalization of this compound would enable the rapid and efficient production of derivatives. For example, a multi-step flow system could be designed where the starting material is sequentially passed through different reactor coils containing the necessary reagents and catalysts for site-selective modifications.

Automated Library Synthesis: The use of robotic platforms for automated synthesis can significantly increase the number of compounds that can be prepared and tested in a given timeframe. By immobilizing this compound on a solid support, for instance, through its sulfonyl chloride group, combinatorial libraries of isoquinoline derivatives could be synthesized using split-and-pool strategies.

High-Throughput Screening of Reaction Conditions: HTE platforms can be employed to rapidly screen a wide range of catalysts, ligands, solvents, and other reaction parameters to identify optimal conditions for novel transformations of this compound. This data-rich approach not only accelerates the development of new synthetic methods but can also provide valuable insights for the development of predictive reaction models using machine learning.

The continued exploration of the chemistry of this compound, guided by the principles of sustainability and enabled by modern automation technologies, promises to yield a wealth of new chemical knowledge and molecular entities with potential applications across various scientific disciplines.

Q & A

Q. How does this compound compare to analogous sulfonyl chlorides in catalytic applications?

  • Methodology : Benchmark against 2-chloroethanesulfonyl chloride (CAS 1622-32-8) in model reactions (e.g., Friedel-Crafts). Use Hammett plots to correlate electronic effects with turnover frequencies (TOF) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.